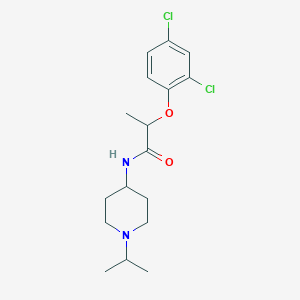
2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The A1 receptor is involved in the regulation of neurotransmitter release, and its activation can lead to the inhibition of neurotransmitter release. This compound blocks the activation of the A1 receptor, leading to an increase in neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to reduce the severity of seizures in animal models of epilepsy. This compound has been shown to reduce the size of tumors in animal models of cancer. It has also been shown to reduce inflammation and improve cardiovascular function in animal models.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a selective antagonist of the adenosine A1 receptor, which makes it a useful tool for studying the role of the A1 receptor in various physiological processes. However, this compound has limitations in lab experiments, including its low solubility in water, which can make it difficult to administer to animals. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of research is the development of more selective adenosine A1 receptor antagonists that can be used to study the role of the A1 receptor in various physiological processes. Another area of research is the development of new therapeutic applications for this compound, including its potential use in the treatment of cancer, cardiovascular diseases, and inflammation. Finally, further research is needed to understand the biochemical and physiological effects of this compound and its potential side effects.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and epilepsy. It has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and inflammation. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-11(2)21-8-6-14(7-9-21)20-17(22)12(3)23-16-5-4-13(18)10-15(16)19/h4-5,10-12,14H,6-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWAHWMEZXCADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4690983.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B4690988.png)
![methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate](/img/structure/B4690993.png)
![1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4690999.png)
![{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B4691015.png)
![N-cycloheptyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4691030.png)
![2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B4691033.png)
![3,3'-thiobis[N-(4-methylbenzyl)propanamide]](/img/structure/B4691037.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4691039.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4691042.png)

